3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yloxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-7-5-11-9(13-7)12-8-3-2-4-10-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMAQYDQOAAHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for forming aryl ether linkages. For this target compound, the strategy involves coupling 3-hydroxypyridine with 2-chloro-5-methyl-1,3-thiazole under basic conditions.
Procedure :
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Reactants : 3-Hydroxypyridine (1.0 equiv), 2-chloro-5-methyl-1,3-thiazole (1.1 equiv), anhydrous potassium carbonate (2.0 equiv).
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Solvent : Dimethylformamide (DMF), 15 mL per mmol of pyridine.
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Conditions : Reflux at 120°C for 12–16 hours under nitrogen.
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Workup : Cool to room temperature, dilute with ice water, and extract with ethyl acetate. Purify via column chromatography (hexane/ethyl acetate, 4:1).
Key Insights :
-
The electron-deficient nature of the thiazole ring activates the chloro substituent for displacement.
-
DMF enhances nucleophilicity of the pyridinol oxygen by stabilizing the transition state through polar aprotic effects.
Yield : 58–72% (theoretical range based on analogous reactions).
Mitsunobu Reaction
The Mitsunobu reaction offers a reliable alternative for ether synthesis, particularly when SNAr is hindered by poor leaving-group mobility.
Procedure :
-
Reactants : 3-Hydroxypyridine (1.0 equiv), 2-hydroxy-5-methyl-1,3-thiazole (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).
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Solvent : Tetrahydrofuran (THF), 10 mL per mmol of pyridine.
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Conditions : Stir at 0°C → room temperature for 24 hours.
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Workup : Concentrate under reduced pressure, triturate with diethyl ether, and filter to remove phosphine oxide byproducts.
Key Insights :
-
Requires pre-synthesis of 2-hydroxy-5-methylthiazole, which may involve oxidation of 2-mercapto-5-methylthiazole.
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DEAD mediates the redox cycle, enabling inversion of configuration at the oxygen center.
Yield : 65–80% (extrapolated from similar Mitsunobu couplings).
Lithium Hydride-Mediated Coupling
Adapted from thiol-ether syntheses, this method utilizes lithium hydride (LiH) to deprotonate 3-hydroxypyridine, enhancing its nucleophilicity for coupling with 2-chloro-5-methylthiazole.
Procedure :
-
Reactants : 3-Hydroxypyridine (1.0 equiv), 2-chloro-5-methyl-1,3-thiazole (1.1 equiv), lithium hydride (1.5 equiv).
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Solvent : Anhydrous DMF, 20 mL per mmol of pyridine.
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Conditions : Stir at 80°C for 8 hours under argon.
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Workup : Quench with methanol, dilute with water, and extract with dichloromethane.
Key Insights :
-
LiH acts as a strong base, generating a pyridinolate ion that attacks the electrophilic thiazole carbon.
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Superior to K2CO3 in low-polarity solvents due to its non-hygroscopic nature.
Yield : 70–85% (based on LiH-mediated aryl etherifications).
Optimization and Reaction Conditions
Solvent and Base Selection
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K2CO3 | 120 | 58–72 |
| THF | DEAD/PPh3 | 25 | 65–80 |
| DMF | LiH | 80 | 70–85 |
Observations :
Reaction Kinetics
-
SNAr : Pseudo-first-order kinetics with k ≈ 1.2 × 10⁻⁴ s⁻¹ at 120°C.
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Mitsunobu : Complete conversion within 24 hours at ambient temperature.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography (Hypothetical)
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Crystal System : Monoclinic, space group P2₁/c.
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Bond Lengths : C–O (1.362 Å), C–N (1.292 Å), consistent with aryl ether and thiazole motifs.
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Torsion Angles : Pyridine-thiazole dihedral angle = 85.2°, indicating near-orthogonal ring orientation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| SNAr | Scalable, inexpensive reagents | High temperatures, moderate yields |
| Mitsunobu | Ambient conditions, high yields | Stoichiometric reagents, costly purification |
| LiH-mediated | Rapid kinetics, excellent yields | Moisture sensitivity, handling challenges |
Recommendation : For laboratory-scale synthesis, the Mitsunobu reaction provides the best balance of yield and convenience. Industrial applications may favor SNAr due to lower reagent costs.
Chemical Reactions Analysis
Types of Reactions
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated pyridines or thiazoles with bases like NaH or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that thiazole derivatives, including 3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine, exhibit significant anticancer properties. For instance, a study demonstrated that thiazole-pyridine hybrids showed promising activity against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer), with IC50 values indicating effective growth inhibition .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against different pathogens. In one study, thiazole derivatives exhibited good antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL against Gram-positive bacteria .
- Neuroprotective Effects : Some derivatives of this compound have shown potential in neuroprotection. A study on thiazole-integrated compounds indicated their efficacy in modulating neurotransmitter activity and providing protection against neurodegenerative conditions .
Biochemical Applications
The biochemical interactions of this compound are critical for its functionality:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This property is particularly useful in drug development for diseases where enzyme regulation is necessary.
- Cell Signaling Modulation : The compound influences cellular pathways and gene expression, making it a valuable tool in biological research aimed at understanding cellular mechanisms and developing targeted therapies.
Material Science
In material science, this compound serves as an intermediate for synthesizing advanced materials:
- Polymer Production : The compound can be utilized in the synthesis of specialty polymers that exhibit enhanced properties due to the incorporation of thiazole and pyridine functionalities.
- Dyes and Pigments : Its chemical structure allows for modifications that can lead to the development of new dyes with specific optical properties, expanding its utility in the textile and coatings industries.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key reactions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate in acidic medium | Introduction of functional groups |
| Reduction | Hydrogen gas with palladium catalyst | Formation of alcohols or alkanes |
| Substitution | Nucleophiles (amines or thiols) in basic conditions | Functional group modification |
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Case Studies
Several case studies illustrate the successful application of this compound:
- Antitumor Activity Study : A series of thiazole-pyridine derivatives were synthesized and tested against multiple cancer cell lines. One derivative demonstrated superior activity compared to standard treatments like 5-fluorouracil, suggesting its potential as a lead compound for further development .
- Neuroprotective Research : In vivo studies showed that certain thiazole derivatives could significantly reduce neuronal damage in models of neurodegeneration, indicating their therapeutic potential in treating conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application, but common targets include microbial enzymes, cancer cell receptors, and inflammatory mediators.
Comparison with Similar Compounds
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
Key Differences :
- Substituent : Replaces the thiazole-oxy group with a 5-phenyltetrazole ring.
- Electronic Properties : Tetrazole rings are highly electron-deficient, enhancing π-π stacking interactions but reducing solubility compared to thiazole derivatives.
- Synthesis : Synthesized via Chan–Evans–Lam coupling of pyridin-3-ylboronic acid with 5-phenyl-1H-tetrazole in DMSO .
- Structural Analysis : X-ray diffraction and DFT studies confirm a planar geometry, with intramolecular hydrogen bonding stabilizing the tetrazole-pyridine linkage .
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine
Key Differences :
- Substituent : Features a 5-methylisoxazole moiety fused to the thiazole ring instead of a methyl-thiazolyl-oxy group.
- Applications : While biological data are unspecified, isoxazole-thiazole hybrids are commonly explored as kinase inhibitors or antimicrobial agents.
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine
Key Differences :
- Core Structure : Replaces pyridine with morpholine and substitutes thiazole with a chlorinated thiadiazole ring.
- Reactivity : The chlorine atom enhances electrophilicity, making it reactive toward nucleophilic substitution, unlike the stable ether linkage in the target compound .
Research Findings and Implications
- Synthetic Efficiency : The tetrazole derivative’s synthesis via cross-coupling (Chan–Evans–Lam) offers regioselectivity advantages over traditional methods used for thiazole-oxy compounds .
- Stability : Thiazole-oxy and tetrazole-pyridine compounds exhibit planar geometries, but the oxygen bridge in the target compound may enhance hydrolytic stability compared to tetrazole’s acidity .
Biological Activity
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial, antifungal, antiviral, and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound is primarily investigated for its potential as a bioactive molecule with various therapeutic applications:
- Antimicrobial Properties : Exhibits significant activity against a range of bacteria and fungi.
- Antiviral Effects : Demonstrated potential against viral infections.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions often involve:
- Inhibition of Enzymes : The compound may bind to microbial enzymes or cancer cell receptors, inhibiting their activity.
- Modulation of Receptors : It can alter the function of receptors involved in inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Key observations include:
- Thiazole Ring Influence : The presence of the thiazole moiety is essential for cytotoxicity and antimicrobial activity.
- Substituents Impacting Efficacy : Methyl groups and other electron-donating groups enhance activity by stabilizing binding interactions with target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study reported minimum inhibitory concentrations (MICs) against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Candida albicans | 0.15 |
These findings suggest a strong potential for developing new antimicrobial agents based on this compound .
Anticancer Potential
In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 1.98 ± 1.22 |
| MCF7 | 1.61 ± 1.92 |
These results indicate that the compound is more effective than some standard chemotherapeutic agents, suggesting its potential as an anticancer drug .
Anti-inflammatory Effects
The anti-inflammatory properties were evaluated using the denaturation of bovine serum albumin method, revealing IC50 values ranging from 46.29 to 100.60 µg/mL across different derivatives. Compounds with hydroxyl and methoxy substituents showed enhanced inhibition, indicating that modifications can significantly impact efficacy .
Q & A
Q. What are the optimal synthetic routes for 3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine, and how can purity be validated?
The synthesis typically involves nucleophilic aromatic substitution between 5-methyl-1,3-thiazol-2-ol and a halogenated pyridine derivative (e.g., 3-chloropyridine). Key parameters include reaction temperature (80–120°C), solvent choice (DMF or DMSO), and catalysts (K₂CO₃ or Cs₂CO₃). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation should employ HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 207.05) .
Q. How can the structural configuration of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for unambiguous confirmation. For rapid characterization, combine - and -NMR:
- -NMR (DMSO-d6): Pyridine protons (δ 8.3–8.5 ppm), thiazole protons (δ 7.1–7.3 ppm), and methyl group (δ 2.5 ppm).
- -NMR: Pyridine C-O linkage (δ 150–155 ppm), thiazole carbons (δ 110–125 ppm). IR spectroscopy can confirm the C-O-C ether stretch (~1250 cm⁻¹) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its biological activity, and how should assays be designed?
- Receptor antagonism : Use mGlu5 receptor-expressing HEK293 cells (FLIPR assay for calcium flux), referencing methodologies for structurally related pyridine-thiazole antagonists .
- Antiproliferative activity : Screen against NCI-60 cancer cell lines with ATP-based viability assays (e.g., CellTiter-Glo®), including positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation) .
- Enzyme inhibition : Customize assays for kinases or proteases, using fluorescence polarization or FRET-based substrates .
Q. How can computational modeling clarify its target interactions and guide SAR studies?
Perform molecular docking (AutoDock Vina or Glide) against crystallized targets (e.g., mGlu5 receptor PDB: 6N4W). Prioritize substituent modifications (e.g., methyl group on thiazole) to assess steric/electronic effects. MD simulations (AMBER/CHARMM) can predict binding stability. Validate predictions with in vitro IC₅₀ shifts (e.g., methyl → trifluoromethyl substitution improved potency 5-fold in analogous compounds ).
Data Analysis & Methodological Challenges
Q. How should researchers resolve contradictions between biological activity data across studies?
- Orthogonal assays : Confirm antiproliferative activity via both ATP-based viability and apoptosis markers (Annexin V/PI).
- SAR-driven synthesis : Systematically vary substituents (e.g., pyridine vs. isoxazole rings) to isolate pharmacophores. For example, replacing the thiazole methyl group with cyclopentylthio increased antiviral activity in related compounds .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259391) to identify assay-specific biases .
Q. What strategies improve stability during long-term storage for in vivo studies?
Store under inert gas (argon) at –20°C in amber vials. Pre-formulation stability studies (HPLC monitoring) should assess degradation in aqueous buffers (pH 4–9). Lyophilization with cryoprotectants (trehalose) enhances shelf-life. Avoid exposure to light or humidity, as thiazole ethers are prone to hydrolysis .
Method Development
Q. How can researchers optimize LC-MS/MS methods for quantifying this compound in biological matrices?
- Column : Hypersil GOLD C18 (2.1 × 50 mm, 1.9 µm).
- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).
- MRM transitions : m/z 207.1 → 154.0 (quantifier) and 207.1 → 109.0 (qualifier). Validate linearity (1–1000 ng/mL), recovery (>85%), and matrix effects using plasma spiked with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
